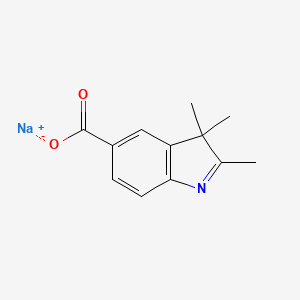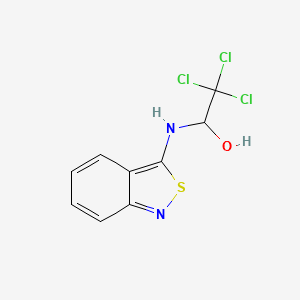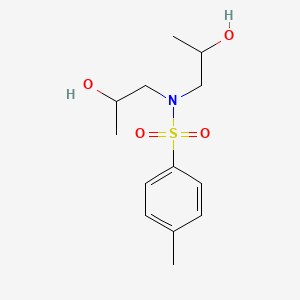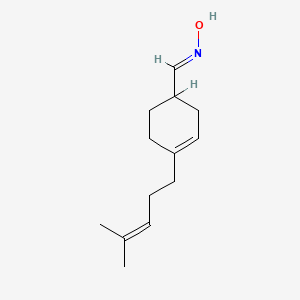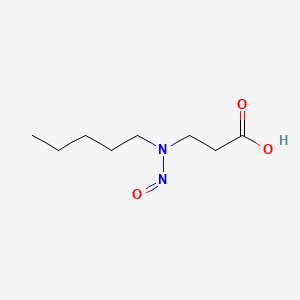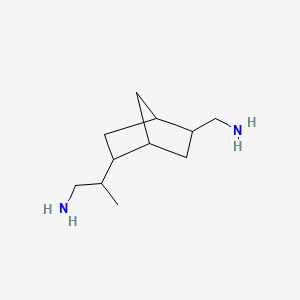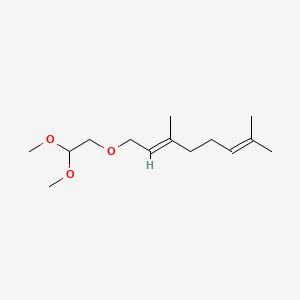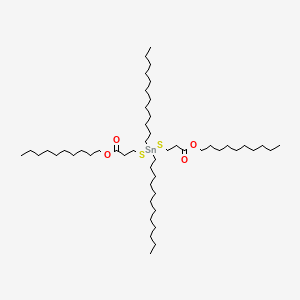
N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate is a synthetic organic compound that belongs to the class of beta-alanine derivatives This compound is characterized by the presence of a cyanoethyl group, a phenyl group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate typically involves the following steps:
Starting Materials: The synthesis begins with beta-alanine, phenylamine, and 2-cyanoethanol as the primary starting materials.
Formation of N-Phenyl-beta-alanine: Beta-alanine is reacted with phenylamine under acidic conditions to form N-phenyl-beta-alanine.
Introduction of the Cyanoethyl Group: N-phenyl-beta-alanine is then reacted with 2-cyanoethanol in the presence of a suitable catalyst, such as sulfuric acid, to introduce the cyanoethyl group.
Esterification: The final step involves the esterification of the hydroxyl group with acetic anhydride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyanoethyl group, where nucleophiles such as hydroxide ions can replace the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyethyl derivatives.
Applications De Recherche Scientifique
N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Cyanoethyl)-N-phenyl-beta-alanine: Lacks the ester group, making it less reactive in certain chemical reactions.
O-Methyl-N-phenyl-beta-alanine: Does not contain the cyanoethyl group, resulting in different chemical and biological properties.
N-Phenyl-beta-alanine monoacetate:
Uniqueness
N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate is unique due to the presence of both the cyanoethyl and ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
93893-66-4 |
|---|---|
Formule moléculaire |
C15H20N2O4 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
acetic acid;3-[N-(2-cyanoethyl)-2-methylanilino]propanoic acid |
InChI |
InChI=1S/C13H16N2O2.C2H4O2/c1-11-5-2-3-6-12(11)15(9-4-8-14)10-7-13(16)17;1-2(3)4/h2-3,5-6H,4,7,9-10H2,1H3,(H,16,17);1H3,(H,3,4) |
Clé InChI |
UEECXLPUEDUXKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N(CCC#N)CCC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




